molecular formula C9H9ClN2O2 B1268020 2-[(Chloroacetyl)amino]benzamide CAS No. 21721-78-8

2-[(Chloroacetyl)amino]benzamide

Cat. No. B1268020
CAS RN: 21721-78-8
M. Wt: 212.63 g/mol
InChI Key: LCDQTZCLXUMOGO-UHFFFAOYSA-N
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Description

2-[(Chloroacetyl)amino]benzamide represents a category of organic compounds known for their diverse range of biological activities, including inhibitory effects on histone deacetylases, a key target for anticancer therapies. The interest in such compounds stems from their potential in drug development, leading to extensive research into their synthesis, structural properties, and chemical behavior (Suzuki et al., 1999).

Synthesis Analysis

The synthesis of benzamide derivatives, including 2-[(Chloroacetyl)amino]benzamide, involves various strategies aimed at introducing functional groups that modulate the compound's biological activity. Techniques range from multistep syntheses using chloroacetyl and amino components to more complex strategies designed to create specific structural motifs for enhanced activity (Guirado et al., 2002).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively analyzed through X-ray crystallography and computational methods. These studies reveal the importance of specific substituents on the benzamide backbone, influencing the compound's overall shape, electronic distribution, and potential for interaction with biological targets (Hossaini & Sabbaghan, 2012).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further modification. These reactions include amide bond formation, nucleophilic substitution, and electrophilic aromatic substitution, enabling the introduction of diverse functional groups into the benzamide framework (Zhou et al., 2008).

Physical Properties Analysis

The physical properties of 2-[(Chloroacetyl)amino]benzamide, such as solubility, melting point, and stability, are crucial for its application in drug formulation. These properties are influenced by the compound's molecular structure, particularly the presence of polar groups and overall molecular geometry (Arslan et al., 2007).

Chemical Properties Analysis

The chemical behavior of benzamide derivatives is defined by their functional groups, with the chloroacetyl and amino groups playing significant roles. These groups participate in various chemical reactions, contributing to the compound's reactivity and its interaction with biological molecules. The chemical properties are essential for understanding the compound's mechanism of action and its potential therapeutic applications (Deng et al., 2018).

Scientific Research Applications

Synthesis of Benzamides

  • Scientific Field: Organic Chemistry
  • Application Summary: “2-[(Chloroacetyl)amino]benzamide” is used in the synthesis of benzamide derivatives . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
  • Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .
  • Results or Outcomes: This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Electrochemical Synthesis and Amidation of Benzoin

  • Scientific Field: Electroorganic Chemistry
  • Application Summary: “2-[(Chloroacetyl)amino]benzamide” can be used in the electrochemical synthesis and amidation of benzoin . This process involves the condensation of benzaldehyde and the subsequent amidation of benzoin to benzamide .
  • Methods of Application: The reaction is carried out under very mild conditions in an electrolysis cell . The use of the easily dosed and non-pollutant electron, instead of stoichiometric amounts of redox reagents or bases, makes the electrochemical methodology “greener” than classical organic reactions .
  • Results or Outcomes: Benzoin is obtained in good yield (85%) carrying out the reaction in the room temperature ionic liquid BMIm-BF4 . The subsequent benzoin amidation is carried out by electrochemically generated superoxide anion, in the presence of an aliphatic primary or secondary amine . This yields very good yields of benzamides (up to 89%) .

Direct Alkylation of N,N-dialkyl Benzamides

  • Scientific Field: Organic Chemistry
  • Application Summary: “2-[(Chloroacetyl)amino]benzamide” can be used in the direct alkylation of N,N-dialkyl benzamides .
  • Methods of Application: The specific methods of application for this process are not detailed in the source .
  • Results or Outcomes: The benzamide substitution product was obtained in a high yield of 85% under slightly enhanced conditions .

Direct Alkylation of N,N-dialkyl Benzamides with Methyl Sulfides

  • Scientific Field: Organic Chemistry
  • Application Summary: “2-[(Chloroacetyl)amino]benzamide” can be used in the direct alkylation of N,N-dialkyl benzamides with methyl sulfides . This process is carried out under transition metal-free conditions .
  • Methods of Application: The specific methods of application for this process are not detailed in the source .
  • Results or Outcomes: The benzamide substitution product was obtained in a high yield of 85% under slightly enhanced conditions (2.5 equiv. of sulfide and 1.5 equiv. of LDA) .

Future Directions

Benzamides, including “2-[(Chloroacetyl)amino]benzamide”, have wide applications in the pharmaceutical, paper, and plastic industries, and also serve as intermediate products in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds, as well as conducting in vivo biochemical tests of effective amides .

properties

IUPAC Name

2-[(2-chloroacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDQTZCLXUMOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334181
Record name 2-[(chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Chloroacetyl)amino]benzamide

CAS RN

21721-78-8
Record name 2-[(chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Carbamoyl-2-chloroacetanilide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Alkhawaja - 2022 - search.proquest.com
Cancer is widely stated as one of today's most critical health concerns. The finding of alkylating agents paved the way for the development of chemotherapeutic drugs. Alkylating agents, …
Number of citations: 0 search.proquest.com

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